2-(4-ブロモフェニル)酢酸tert-ブチル

概要

説明

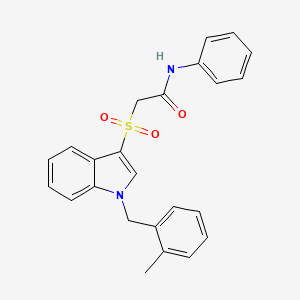

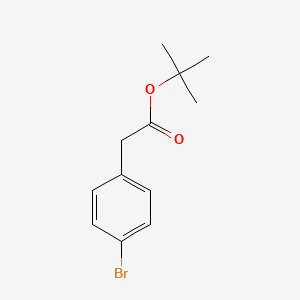

Tert-butyl 2-(4-bromophenyl)acetate is a chemical compound used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .

Synthesis Analysis

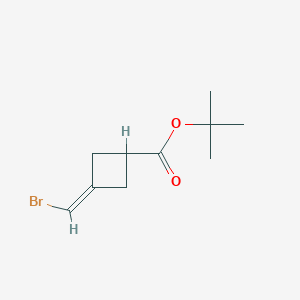

The synthesis of Tert-butyl 2-(4-bromophenyl)acetate involves the use of 4-bromophenylacetic acid and BF3 OEt2. The mixture is stirred overnight at room temperature and then poured into water. The aqueous phase is extracted with EtOAc, washed with saturated aq NaHCtheta3, dried over anhydrous Na2SO4, and concentrated in vacuo .Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(4-bromophenyl)acetate is C12H15BrO2 . The molecular weight is 271.15 .Chemical Reactions Analysis

Tert-butyl 2-(4-bromophenyl)acetate is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . The exact chemical reactions involving this compound may vary depending on the specific synthesis process.Physical And Chemical Properties Analysis

Tert-butyl 2-(4-bromophenyl)acetate is a solid or semi-solid or liquid substance . It has a predicted boiling point of 305.7±17.0 °C and a predicted density of 1.303±0.06 g/cm3 . It should be stored at 2-8°C .科学的研究の応用

- 用途: 研究者は、グルカゴン受容体拮抗薬を開発するためのビルディングブロックとしての可能性を探求しています。 これらの化合物は、グルコース恒常性の調節に重要な役割を果たし、糖尿病の管理に関連しています .

- 用途: 科学者は、この化合物を用いて、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなどの新しい有機分子を創出しています。 これらの多様な構造は、創薬、材料科学、化学生物学で応用されています .

グルカゴン受容体拮抗薬

有機合成中間体

Safety and Hazards

Tert-butyl 2-(4-bromophenyl)acetate is classified as a hazardous substance. It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Relevant Papers Unfortunately, the search results did not provide specific papers related to Tert-butyl 2-(4-bromophenyl)acetate .

作用機序

Target of Action

Tert-butyl 2-(4-bromophenyl)acetate is primarily used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These derivatives are known to act as glucagon receptor antagonists .

Mode of Action

The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it serves as a boron reagent, participating in transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway involving Tert-butyl 2-(4-bromophenyl)acetate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role as a boron reagent in this reaction allows it to contribute to the formation of biaryl amide derivatives .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 3.11 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .

Result of Action

The primary result of the action of Tert-butyl 2-(4-bromophenyl)acetate is the formation of thiophene-containing biaryl amide derivatives . These derivatives can act as glucagon receptor antagonists , potentially influencing glucose metabolism and insulin regulation .

Action Environment

The efficacy and stability of Tert-butyl 2-(4-bromophenyl)acetate can be influenced by various environmental factors. For instance, its storage temperature should be between 2-8°C in a dry environment . Additionally, its solubility, which is moderately soluble , can impact its availability for reactions . Safety precautions should also be taken when handling this compound due to its potential hazards .

生化学分析

Biochemical Properties

It is known that it can serve as a reactant in the preparation of thiophene-containing biaryl amide derivatives, which act as glucagon receptor antagonists .

Molecular Mechanism

The molecular mechanism of Tert-butyl 2-(4-bromophenyl)acetate is not well-defined. It is known to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

特性

IUPAC Name |

tert-butyl 2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSZCAZHKBNPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33155-58-7 | |

| Record name | tert-butyl 2-(4-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403416.png)

![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)

![N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea](/img/structure/B2403428.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2403429.png)

![N-(4-bromophenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2403430.png)